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molecular formula C7H4BrFN2 B561171 5-Bromo-6-fluoro-1H-indazole CAS No. 105391-70-6

5-Bromo-6-fluoro-1H-indazole

Cat. No. B561171
M. Wt: 215.025
InChI Key: ZNNFNEIFQIAWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143305B2

Procedure details

A solution of 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone (24C, 5.0 g, 19.5 mmol) was treated with aq HCl (3M soln., 100 mL) and methanol (20 mL) and heated at 90° C. for 3 h, when the reaction turns homogenous. The reaction mixture was cooled to room temperature and basified with aq. NaOH. A colorless solid precipitated out which was filtered and dried to provide 5-bromo-6-fluoro-1H-indazole (24D)
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[F:11])[N:7](C(=O)C)[N:6]=[CH:5]2.Cl.[OH-].[Na+]>CO>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[F:11])[NH:7][N:6]=[CH:5]2 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C2C=NN(C2=CC1F)C(C)=O
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A colorless solid precipitated out which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=NNC2=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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